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Compound of Interest

Compound Name: Prodan

Cat. No.: B132024

Application Note & Protocol

For Researchers, Scientists, and Drug Development
Professionals

This document provides a detailed protocol for imaging cell membrane polarity using the
fluorescent probe Prodan with two-photon microscopy. It is intended for researchers in cell
biology, immunology, and drug development who are interested in quantifying changes in
membrane lipid order and their implications in cellular processes such as signal transduction.

Introduction

Prodan (6-propionyl-2-dimethylaminonaphthalene) is a solvatochromic fluorescent dye widely
used to investigate the polarity of its environment. Its fluorescence emission spectrum is
sensitive to the local dielectric constant, exhibiting a significant blue-shift in nonpolar
environments and a red-shift in polar environments. This property makes Prodan an excellent
probe for studying the lipid organization and fluidity of cellular membranes. When incorporated
into a lipid bilayer, Prodan's emission spectrum reflects the degree of water penetration into
the membrane, which is correlated with lipid packing. Tightly packed, ordered lipid domains
(e.g., lipid rafts) exclude water, resulting in a blue-shifted emission, while more fluid, disordered
domains allow for greater water penetration and a red-shifted emission.
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Two-photon microscopy offers several advantages for imaging Prodan in live cells, including
increased penetration depth, reduced phototoxicity, and intrinsic optical sectioning. This
protocol details the use of two-photon microscopy to perform Generalized Polarization (GP)
imaging with Prodan, a ratiometric method to quantify membrane polarity.

Quantitative Data Summary

The following tables summarize key quantitative data for Prodan relevant to two-photon
microscopy.

Table 1: Prodan Spectroscopic Properties

Property Value Solvent/Condition Reference

One-Photon

] ~361 nm Methanol [1]
Absorption (A_abs)

Two-Photon Excitation

700 - 800 nm Various [1]
(A_2P-ex)

o 440 nm (in nonpolar) )
Emission (A_em) ) Dioxane to Water [2]
to 520 nm (in polar)

Two-Photon
Absorption Cross- ~10-50 GM at ~700-800 nm
Section (o_2PA)

Fluorescence Lifetime  ~1.2 ns (less polar) to )
DOPC Vesicles [3]
Q) ~4 ns (polar)
Fluorescence Lifetime
141 ns Water [4]

M

Table 2: Two-Photon Excitation and Emission Parameters for GP Imaging
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Parameter Wavelength/Range Notes

Two-Photon Excitation 280 Optimal for separating the two
nm

Wavelength emission channels.

Corresponds to Prodan in
"Blue" Emission Channel 420 - 460 nm ordered, nonpolar membrane

domains.

Corresponds to Prodan in
"Green" Emission Channel 500 - 550 nm disordered, polar membrane

domains.

Experimental Protocols
I. Prodan Staining of Live Cells

This protocol is optimized for staining adherent or suspension cells for live-cell two-photon

microscopy.
Materials:
e Prodan (from a reputable supplier)
o Dimethyl sulfoxide (DMSO), spectroscopy grade
» Phosphate-buffered saline (PBS), sterile
¢ Cell culture medium appropriate for the cells being used
 Live-cell imaging solution (e.g., HBSS with Ca2+/Mg2+)
Procedure:
e Prepare Prodan Stock Solution:
o Dissolve Prodan in DMSO to a final concentration of 10 mM.

o Store the stock solution at -20°C, protected from light.
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e Prepare Working Solution:

o On the day of the experiment, dilute the 10 mM Prodan stock solution in cell culture
medium or live-cell imaging solution to a final working concentration of 5-10 pM.

o Vortex briefly to ensure complete mixing.
o Cell Staining:

o For adherent cells, grow cells on glass-bottom dishes or coverslips suitable for
microscopy.

o For suspension cells, wash the cells once with PBS and resuspend in live-cell imaging
solution.

o Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

o Add the Prodan working solution to the cells and incubate for 15-30 minutes at 37°C in a
CO2 incubator, protected from light.

o After incubation, wash the cells twice with pre-warmed live-cell imaging solution to remove
excess probe.

o Add fresh, pre-warmed live-cell imaging solution to the cells for imaging.

Il. Two-Photon Microscopy and Generalized Polarization
(GP) Imaging

Instrumentation:

» Atwo-photon laser-scanning microscope equipped with a tunable femtosecond laser (e.g.,
Ti:Sapphire laser).

e A high numerical aperture (NA) water or oil immersion objective (e.g., 60x or 100x).

» Non-descanned detectors (NDDs) for efficient collection of scattered fluorescence emission.
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o Two emission filter channels: one for the "blue" emission (e.g., 440/40 nm bandpass) and
one for the "green" emission (e.g., 525/50 nm bandpass).

Image Acquisition Protocol:
e Microscope Setup:
o Turn on the two-photon laser and allow it to stabilize.
o Tune the laser to the desired excitation wavelength (e.g., 780 nm).
o Place the stained cells on the microscope stage.
o Bring the cells into focus using the objective.
e Image Acquisition:
o Simultaneously acquire images in the "blue" and "green"” emission channels.

o Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while
minimizing photobleaching. The pixel intensities should be within the linear range of the
detectors and not saturated.

o Acquire a z-stack of images if 3D information is required.

lll. Data Analysis: Calculation of Generalized
Polarization (GP)

GP is a ratiometric method that quantifies the shift in Prodan's emission spectrum. The GP
value for each pixel in the image is calculated using the following formula:

GP =(l_blue - G *|_green) / (I_blue + G *|_green)
Where:
e |_Dblue is the intensity in the "blue" channel (420-460 nm).

e |_green is the intensity in the "green" channel (500-550 nm).
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e G is a calibration factor that corrects for the wavelength-dependent sensitivity of the
detection system.

Procedure for G-factor Calibration:

e Prepare a solution of Prodan in a solvent where its emission spectrum is well-characterized
and broad (e.g., DMSO).

e Acquire images of this solution using the same microscope settings as for the cell imaging.

o The G-factor is calculated as the ratio of the total intensity detected in the green channel to
the total intensity detected in the blue channel (G =31 _green/ 1 _blue).

GP Image Generation:

o Open the acquired two-channel images in an image analysis software (e.g., ImageJ/Fiji,
MATLAB).

o Apply the G-factor correction to the green channel image.
e Use the GP formula to calculate the GP value for each pixel, generating a new GP image.

e The GP image can be displayed using a pseudo-color look-up table to visualize the spatial
variations in membrane polarity, where higher GP values (typically towards the red end of the
spectrum) indicate more ordered membranes and lower GP values (towards the blue end)
indicate more fluid membranes.

Visualization of Experimental Workflow and

Signaling Pathway
Experimental Workflow for Prodan GP Imaging

The following diagram illustrates the key steps in the experimental workflow for two-photon
microscopy of Prodan for Generalized Polarization imaging.
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Caption: Experimental workflow for Prodan GP imaging.

Prodan Imaging of Membrane Reorganization during T-
Cell Activation

Changes in plasma membrane lipid order are critical for the initiation of T-cell receptor (TCR)
signaling. Upon antigen recognition, lipid rafts coalesce to form larger platforms that facilitate
the clustering of TCRs and the recruitment of downstream signaling molecules. Prodan GP
imaging can be used to visualize these changes in membrane organization.

The diagram below illustrates the signaling pathway leading to T-cell activation and highlights
the role of membrane reorganization that can be monitored by Prodan imaging.
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Caption: T-cell activation signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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